![molecular formula C9H15F3O3Si B14274581 Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 136430-49-4](/img/structure/B14274581.png)
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and trimethylsilyl groups, makes it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Aplicaciones Científicas De Investigación
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, while the trimethylsilyl group provides protection and can be selectively removed under specific conditions. These properties make the compound a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with applications in organic synthesis.
Ethyl (Z)-4,4,4-trifluoro-3-methoxy-but-2-enoate: A similar compound with a methoxy group instead of a trimethylsilyl group.
Uniqueness
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which provide enhanced stability, reactivity, and versatility in various chemical reactions. This makes it a preferred choice for researchers in multiple fields .
Propiedades
Número CAS |
136430-49-4 |
|---|---|
Fórmula molecular |
C9H15F3O3Si |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
ethyl 4,4,4-trifluoro-3-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H15F3O3Si/c1-5-14-8(13)6-7(9(10,11)12)15-16(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
QULGVIZJMORYHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(F)(F)F)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


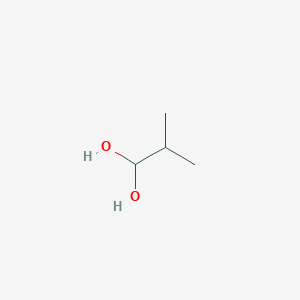
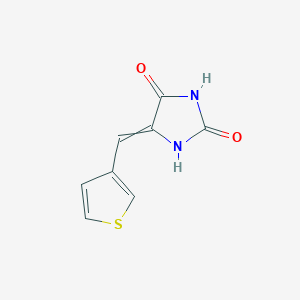
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
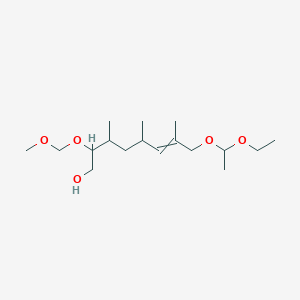
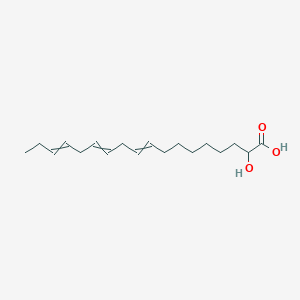

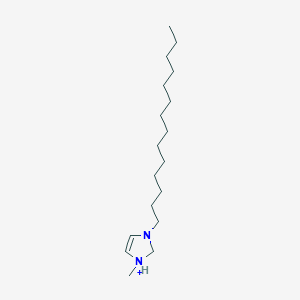
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
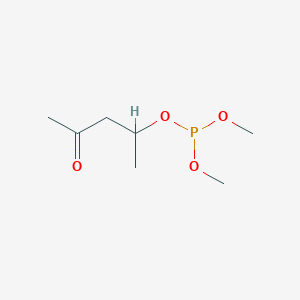
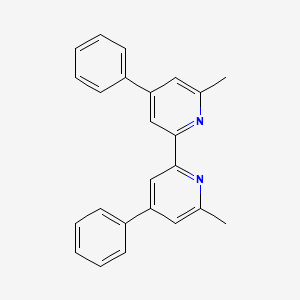
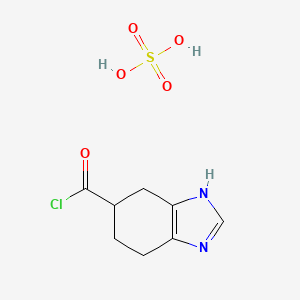
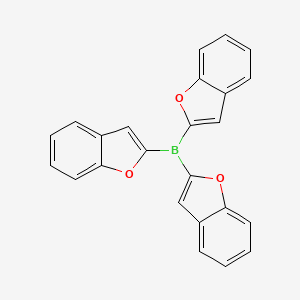
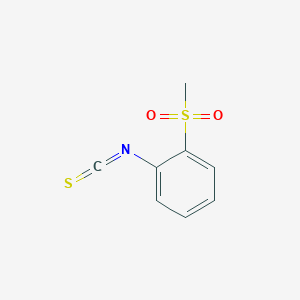
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
